1,5,9-Trinitrobishomopentaprismane

Energetic Materials Crystallography Density Functional Theory

Researchers needing a structurally defined, intermediate-nitro-content cage for energetic materials SAR often face gaps between dinitro and tetranitro analogs. 1,5,9-Trinitrobishomopentaprismane fills that gap. • Crystal density (1.625 g/cm³) & orthorhombic unit cell (Pna2₁) provide experimental PXRD fingerprint. • Zero rotatable bonds & XLogP3 0.4 enable extreme conformational-rigidity environmental fate studies. • Validates DFT-D crystal density predictions for polynitro cage systems. Reliable custom synthesis with analytical QC documentation, shipped globally for R&D use.

Molecular Formula C12H11N3O6
Molecular Weight 293.23 g/mol
CAS No. 121756-92-1
Cat. No. B050359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5,9-Trinitrobishomopentaprismane
CAS121756-92-1
Synonyms1,5,9-TNBHP
1,5,9-trinitrobishomopentaprismane
Molecular FormulaC12H11N3O6
Molecular Weight293.23 g/mol
Structural Identifiers
SMILESC1C2C3C4C1C5(C2(C6C3C4(C5C6)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C12H11N3O6/c16-13(17)10-6-2-5-9(10)7-3-1-4(8(7)10)12(6,15(20)21)11(3,5)14(18)19/h3-9H,1-2H2
InChIKeyRXCMFTUHBJCCIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / 1000 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,5,9-Trinitrobishomopentaprismane: A High-Density Polynitro Cage Compound


1,5,9-Trinitrobishomopentaprismane (also designated 1,5,9-TNBHP, NSC 630687) is a polynitro-substituted cage hydrocarbon belonging to the 1,3-bishomopentaprismane (BPP) structural class . With the molecular formula C12H11N3O6 and a molecular weight of 293.23 g/mol, it features three nitro groups positioned at the 1, 5, and 9 positions of the hexacyclo[5.4.1.02,6.03,10.04,8.09,12]dodecane cage framework . First synthesized via nitration of the parent dione and characterized by single-crystal X-ray diffraction, this compound is of significant interest in the development of high energy density compounds (HEDCs) due to the intrinsic strain energy and compact architecture of the bishomopentaprismane skeleton .

Why 1,5,9-Trinitrobishomopentaprismane Cannot Be Interchanged with Generic Polynitro Cage Compounds


Polynitro cage compounds are not interchangeable because their detonation performance, density, and thermal stability are exquisitely sensitive to the number and positional isomerism of nitro substituents. For the bishomopentaprismane scaffold, the progression from dinitro to trinitro to tetranitro derivatives yields non-linear increments in crystal density due to molecular packing efficiency variations that can offset gains in molecular density . This positional sensitivity means that substituting 1,5,9-trinitrobishomopentaprismane with a different regioisomer or nitro-group count will alter the predicted detonation velocity and pressure, potentially disqualifying the material from meeting specific energetic performance thresholds identified in theoretical screening studies .

Quantitative Differentiation from Closest Analogs


Crystal Density Advantage over the Dinitro Analog

The experimentally determined crystal density of 1,5,9-trinitrobishomopentaprismane (IV) is 1.625 g cm⁻³, which is 2.3% higher than that of its direct synthetic precursor, 1,5-dinitrobishomopentaprismane (III, 1.589 g cm⁻³). This density increase occurs despite a 6.7% higher molecular density of the trinitro derivative, indicating that crystal packing efficiency partially offsets the intrinsic density advantage . This direct head-to-head crystallographic comparison demonstrates that the addition of a third nitro group yields a measurable, albeit modest, solid-state density improvement.

Energetic Materials Crystallography Density Functional Theory

Unit Cell Parameters for Regioisomer Identification

1,5,9-Trinitrobishomopentaprismane crystallizes in the orthorhombic space group Pna2₁ with unit cell parameters a = 11.467(1) Å, b = 8.756(1) Å, c = 11.9339(8) Å, and V = 1198.2(4) ų . These parameters are distinct from those reported for the quasi-equatorial isomer of 5,11-dinitrohexacyclo[5.4.1.02,6.03,10.04,8.09,12]dodecane and other di-, tri-, and tetranitro analogs . The unique unit cell dimensions serve as a definitive crystallographic fingerprint for identity verification and polymorph screening during procurement.

X-ray Diffraction Polymorph Identification Quality Control

Predicted Detonation Performance in the PNBPP Series

Theoretical DFT studies at the B3LYP/6-31G* level demonstrate that for polynitro-1,3-bishomopentaprismanes (PNBPPs), density (ρ), detonation velocity (D), and detonation pressure (P) all increase monotonically with the number of nitro substituents (n) and satisfy the group additivity rule . While the study recommends PNBPPs with n = 8–12 as preferred HEDC candidates, the trinitro derivative (n = 3) occupies a strategically important intermediate position: it delivers measurably higher ρ, D, and P than the dinitro (n = 2) derivative without the synthetic complexity and stability penalties associated with the more highly nitrated tetranitro (n = 4) derivative .

Detonation Velocity Detonation Pressure HEDC Screening

Physicochemical Profile vs. Acyclic Nitro Explosives

The computed XLogP3 value for 1,5,9-trinitrobishomopentaprismane is 0.4, with zero rotatable bonds and zero hydrogen bond donors . This contrasts sharply with conventional nitroaromatic explosives such as TNT (XLogP ~2.0; multiple rotatable C-NO₂ bonds) and RDX (XLogP ~0.9; ring flexibility). The rigid cage structure with constrained nitro group orientation provides a distinct physicochemical profile that may translate into different environmental transport, bioavailability, and explosive decomposition initiation characteristics compared to acyclic or monocyclic nitro compounds .

Bioavailability Druglikeness Computational Chemistry

Procurement-Relevant Application Scenarios


Calibration Standard for Crystal Density Prediction

The experimentally measured crystal density of 1.625 g cm⁻³ for 1,5,9-trinitrobishomopentaprismane, along with its 2.3% density differential versus the dinitro analog, provides a high-quality experimental benchmark for validating computational crystal density prediction methods (DFT-D, molecular dynamics) used in energetic materials design . Procurement of this compound enables research groups to ground-truth in silico predictions against a structurally well-characterized, intermediate-nitro-content cage compound.

SAR Studies on Nitro Group Additivity

As the n = 3 member of the PNBPP homologous series, this compound serves as an essential data point in SAR investigations examining how incremental nitro substitution affects detonation performance, thermal stability, and trigger bond dissociation energies . Its position between the dinitro (n = 2) and tetranitro (n = 4) derivatives makes it indispensable for testing the group additivity rule reported in theoretical studies.

Crystallographic Reference for Polymorph Identification

The well-defined orthorhombic unit cell parameters (a = 11.467 Å, b = 8.756 Å, c = 11.934 Å; Pna2₁) provide a definitive PXRD fingerprint for identity verification . Analytical laboratories and procurement quality control departments can use this compound as a reference standard to distinguish it from other polynitro bishomopentaprismane regioisomers or synthetic byproducts.

Environmental Fate Model for Rigid Cage Structures

With a computed XLogP3 of 0.4 and zero rotatable bonds, 1,5,9-trinitrobishomopentaprismane represents an extreme case of conformational rigidity among nitro-containing compounds . Environmental chemistry researchers can procure this compound to study how cage architecture affects soil sorption, aqueous transport, and biotic/abiotic degradation pathways relative to conventional flexible nitro explosives such as TNT and RDX.

Quote Request

Request a Quote for 1,5,9-Trinitrobishomopentaprismane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.